
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 3-fluoropyridine and (2R,4S)-4-fluoropyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically oxidized derivatives of the pyridine ring.
Reduction: The major products are reduced derivatives, such as the corresponding amines.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoropyrrolidine: A fluorinated pyrrolidine derivative.
Uniqueness
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is unique due to the presence of both fluorinated pyridine and pyrrolidine moieties. This dual fluorination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H10F2N2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-fluoro-5-[(2R,4S)-4-fluoropyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9/h1,3-4,8-9,13H,2,5H2/t8-,9+/m0/s1 |
InChI Key |
KCKAIFFKJSPMKW-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC(=CN=C2)F)F |
Canonical SMILES |
C1C(CNC1C2=CC(=CN=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
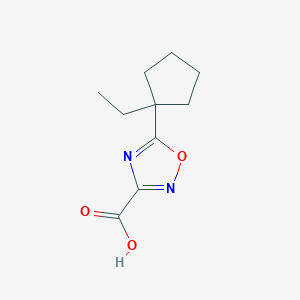
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)

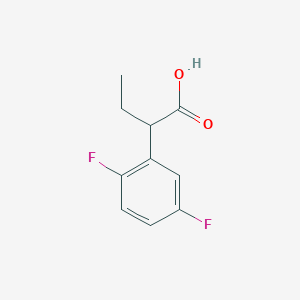
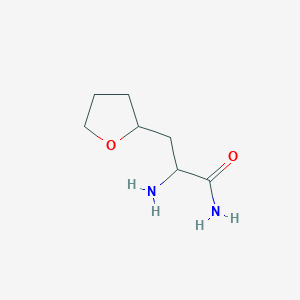
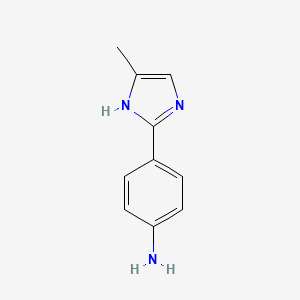
![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
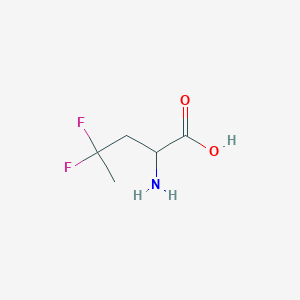
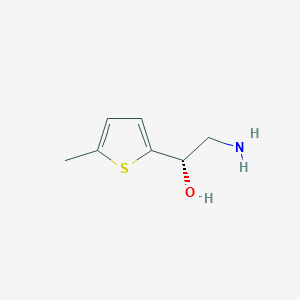

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
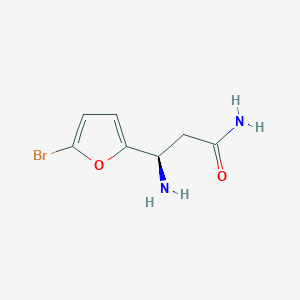
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
